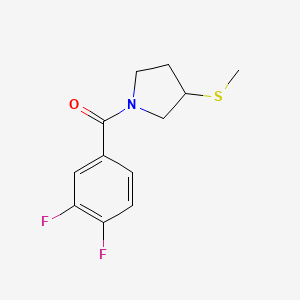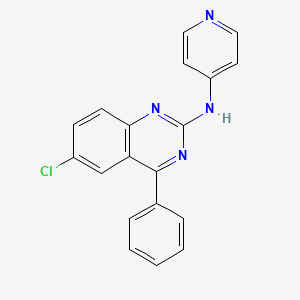
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is an organic compound with the molecular formula C19H13ClN4. It has a molecular weight of 332.79. This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility, stability, and reactivity can also be analyzed.将来の方向性
作用機序
Target of Action
The primary target of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine, also known as (6-chloro-4-phenylquinazolin-2-yl)-4-pyridylamine, is the Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . CDKs are a family of protein kinases that regulate the cell cycle and have been implicated in cancer development and progression .
Mode of Action
The compound directly binds to CDK6/9, inhibiting their activity . This interaction results in the suppression of the downstream signaling pathway of CDK6/9 . The inhibition of these kinases leads to the blocking of cell cycle progression and the induction of cellular apoptosis .
Biochemical Pathways
The compound affects the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Pharmacokinetics
The compound is orally available , suggesting it has good bioavailability.
Result of Action
The compound shows potent inhibitory activity against various tumor cell lines . It induces cell cycle arrest at the G2/M phase and triggers cell apoptosis . This leads to the inhibition of cell proliferation, which is crucial in the treatment of cancer .
生化学分析
Biochemical Properties
The biochemical properties of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine are not fully understood yet. It is known that compounds with similar structures have been used in the development of new drugs . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is suggested that similar compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown significant inhibitory effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Similar compounds have shown significant inhibition of tumor growth in a xenograft mouse model with no obvious toxicity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Similar compounds have been found to interact with various compartments or organelles .
特性
IUPAC Name |
6-chloro-4-phenyl-N-pyridin-4-ylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEXACFQFYAQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)

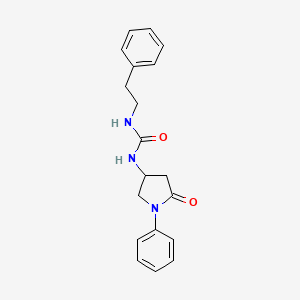
![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
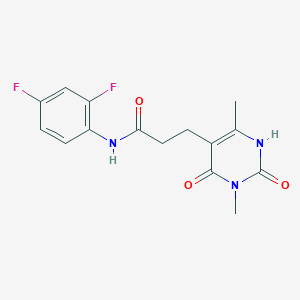

![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![Methyl 2-[(4-aminobenzoyl)amino]acetate](/img/structure/B2870261.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)
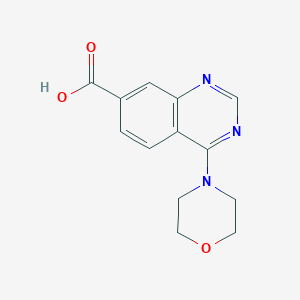
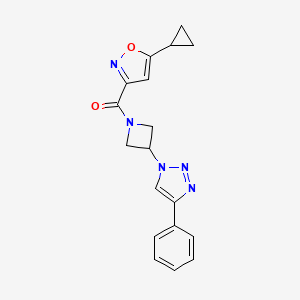
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2870270.png)
